![molecular formula C8H19O4PSi B14469761 Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester CAS No. 65220-89-5](/img/structure/B14469761.png)
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the trimethylsilyl group adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester can be achieved through various methods. One common approach involves the Michaelis–Arbuzov reaction, where trimethylphosphite reacts with an alkyl halide to form the phosphonate ester . This reaction typically requires the presence of a catalyst, such as methyl iodide, and is conducted under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields.
科学的研究の応用
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester has a wide range of scientific research applications:
作用機序
The mechanism of action of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .
類似化合物との比較
Similar Compounds
- Phosphonic acid, [1-[(trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester
- Dimethyl methylphosphonate
Uniqueness
Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is unique due to its specific structural features, including the trimethylsilyl group and the propenyl moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
65220-89-5 |
|---|---|
分子式 |
C8H19O4PSi |
分子量 |
238.29 g/mol |
IUPAC名 |
1-dimethoxyphosphorylprop-2-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H19O4PSi/c1-7-8(12-14(4,5)6)13(9,10-2)11-3/h7-8H,1H2,2-6H3 |
InChIキー |
FWUGCSLARLFXOO-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C=C)O[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



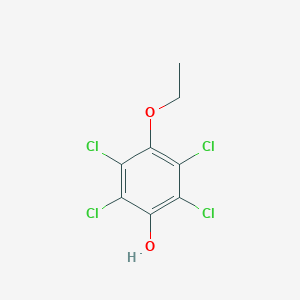
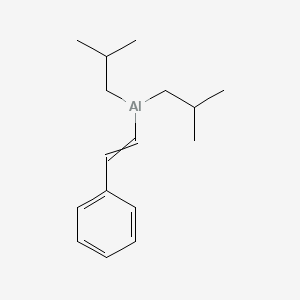
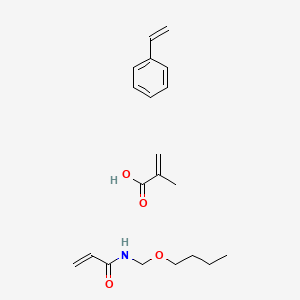
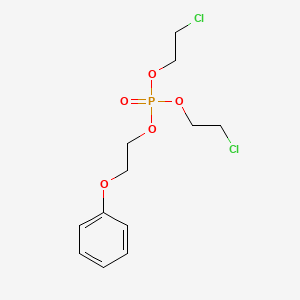

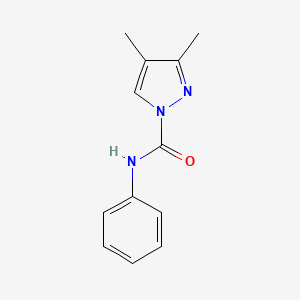

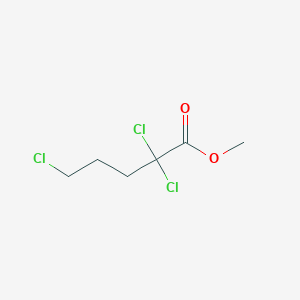
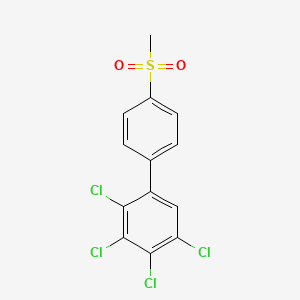
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)



